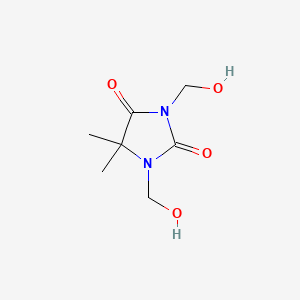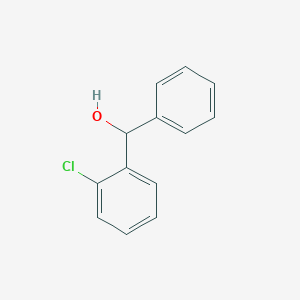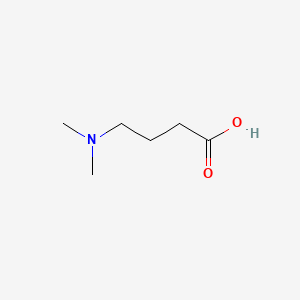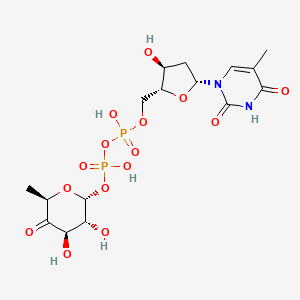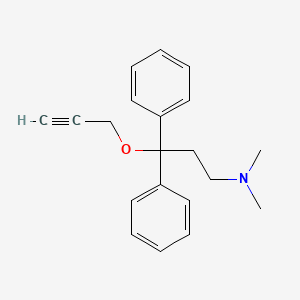
2-(1-Benzyl-4-methylpyrazol-3-yloxy)-2-methylpropionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “X-50” refers to Palmitoyl Tetrapeptide-50, a peptide-based complex ingredient known for its advanced delivery mechanism and targeted release of biologically active components. It is widely used in skincare products to boost hyaluronic acid and other glycosaminoglycans production, improving skin’s moisture-binding ability and elasticity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Palmitoyl Tetrapeptide-50 is synthesized through peptide synthesis, where amino acids are sequentially linked together. The process involves the protection of amino groups, activation of carboxyl groups, and coupling reactions. The final product is then purified using techniques such as high-performance liquid chromatography.
Industrial Production Methods
In industrial settings, Palmitoyl Tetrapeptide-50 is produced in both liquid and powder forms. The liquid suspension form includes water, xanthan gum, lactic acid, glycolic acid, polyvinyl alcohol, and other additives. The powder form consists of lactic acid/glycolic acid copolymer, polyvinyl alcohol, and encapsulated peptides .
Analyse Des Réactions Chimiques
Types of Reactions
Palmitoyl Tetrapeptide-50 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the peptide.
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability, bioavailability, and targeted delivery properties.
Applications De Recherche Scientifique
Palmitoyl Tetrapeptide-50 has a wide range of scientific research applications:
Chemistry: Used in the study of peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential in wound healing, anti-aging treatments, and skin regeneration.
Industry: Utilized in the formulation of skincare products to improve skin texture and appearance.
Mécanisme D'action
Palmitoyl Tetrapeptide-50 exerts its effects by increasing the synthesis of hyaluronic acid and other glycosaminoglycans through the activation of the Hyaluronan synthase 2 enzyme. It binds to skin fibroblasts via a key/lock mechanism, mimicking natural growth factors and promoting collagen production. This results in improved skin elasticity, moisture retention, and reduced wrinkles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Palmitoyl Pentapeptide-4: Known for its anti-aging properties and ability to stimulate collagen production.
Acetyl Hexapeptide-8: Commonly used in anti-wrinkle formulations for its muscle-relaxing effects.
Copper Tripeptide-1: Promotes wound healing and skin regeneration.
Uniqueness of Palmitoyl Tetrapeptide-50
Palmitoyl Tetrapeptide-50 stands out due to its advanced delivery mechanism, which ensures targeted release and enhanced bioavailability of active ingredients. Its dual action of boosting hyaluronic acid and elastin production makes it particularly effective in improving skin texture and appearance .
Propriétés
Numéro CAS |
31828-74-7 |
|---|---|
Formule moléculaire |
C20H23NO |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
N,N-dimethyl-3,3-diphenyl-3-prop-2-ynoxypropan-1-amine |
InChI |
InChI=1S/C20H23NO/c1-4-17-22-20(15-16-21(2)3,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h1,5-14H,15-17H2,2-3H3 |
Clé InChI |
TVBNXRJDERBRGZ-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C |
SMILES canonique |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C |
Synonymes |
2-(1-benzyl-4-methylpyrazol-3-yloxy)-2-methylpropionic acid X 50 X-50 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



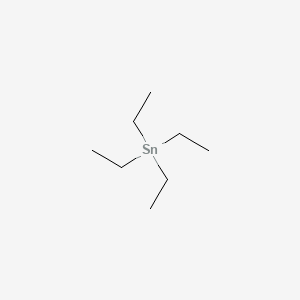
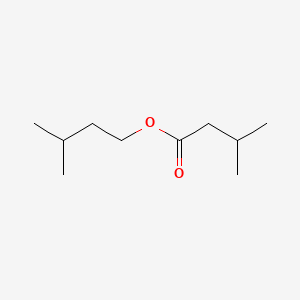
![Dibenzo[b,e]thiepin, 1-propanamine deriv.; 11-(3-Methylaminopropylidene)-6,11-dihydrodibenz[b,e]thiepine; Nordosulepin; Nordothiepin; Northiadene](/img/structure/B1219996.png)
![7,10-Dimethylbenz[c]acridine](/img/structure/B1219997.png)
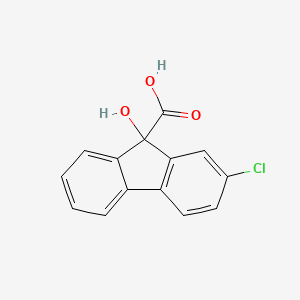

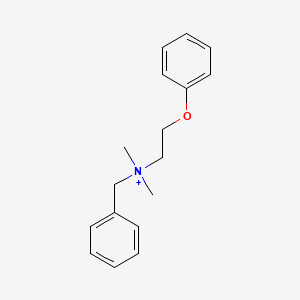
![N'-(3-{[tert-Butoxy(hydroxy)methylidene]amino}phenyl)-N,N-dimethylcarbamimidic acid](/img/structure/B1220004.png)
